molecular formula C₃₁H₄₉K₂NO₁₃S B1145840 Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt CAS No. 75672-43-4

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt

Cat. No.: B1145840
CAS No.: 75672-43-4
M. Wt: 753.98
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Description

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is a glucuronide derivative of taurocholic acid, a bile salt. . This compound is significant in various biochemical and physiological processes, particularly in the digestion and absorption of lipids.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt involves the glucuronidation of taurocholic acid. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions to form the glucuronide conjugate. The reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid to the hydroxyl group of taurocholic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using bioreactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt has various scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for the study of bile acids and their derivatives.

    Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications in treating liver diseases and metabolic disorders.

    Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

Similar Compounds

    Taurocholic Acid: The parent compound, involved in the emulsification of fats.

    Tauroursodeoxycholic Acid: A hydrophilic bile acid with neuroprotective and anti-apoptotic properties.

    Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.

Uniqueness

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt is unique due to its glucuronide conjugation, which enhances its solubility and stability. This modification also influences its biological activity and potential therapeutic applications, distinguishing it from other bile acids.

Biological Activity

Taurocholic Acid-3-O-β-glucuronide Dipotassium Salt (TC-GUDPK) is a taurine-conjugated bile acid derivative that plays a significant role in bile acid metabolism and enterohepatic circulation. Understanding its biological activity is crucial for elucidating its potential therapeutic applications, particularly in liver function assessment and metabolic disorders.

TC-GUDPK is a dipotassium salt of taurocholic acid conjugated with glucuronic acid. Its structure enhances its solubility and bioavailability, making it an important compound in biochemical studies related to bile acids.

Property Value
Molecular FormulaC₁₈H₃₃N₃O₇S
Molecular Weight403.54 g/mol
SolubilityHighly soluble in water

1. Role in Bile Acid Metabolism

TC-GUDPK serves as a substrate for enzymes and transporters involved in bile acid biosynthesis and conjugation. It is synthesized in the liver and aids in the digestion and absorption of fats and fat-soluble vitamins by acting as a physiological detergent . Studies have shown that alterations in the levels of bile acids, including TC-GUDPK, can indicate liver dysfunction or disease .

2. Liver Function Assessment

Research indicates that TC-GUDPK can be utilized to assess liver function by evaluating its uptake and metabolism in hepatocytes. The liver's ability to synthesize and conjugate bile acids is critical for maintaining homeostasis; thus, studying TC-GUDPK can provide insights into hepatic health .

3. Detoxification Pathway

Sulfation of bile acids, including TC-GUDPK, is an important metabolic pathway for detoxification. This process increases the solubility of bile acids, facilitating their excretion via urine and feces. Notably, sulfation becomes more prominent during cholestatic conditions, where the body attempts to eliminate excess bile acids .

Case Study 1: Drug-Induced Liver Injury (DILI)

A study involving patients with drug-induced liver injury found significant correlations between serum levels of taurocholic acid (including TC-GUDPK) and the severity of liver damage. Elevated levels of taurocholic acid were associated with increased bilirubin levels and poorer outcomes in DILI patients .

Case Study 2: Bile Acid Transport Mechanisms

In Wistar rats with impaired biliary secretion due to genetic defects, the transport mechanisms for sulfated bile acids were significantly affected. The study highlighted how TC-GUDPK's metabolism could be altered under pathological conditions, suggesting its utility as a biomarker for assessing hepatic function .

Enzymatic Activity

Research has demonstrated that TC-GUDPK interacts with various enzymes involved in bile acid metabolism:

  • Sulfotransferases : These enzymes catalyze the sulfation of bile acids, enhancing their solubility and excretion.
  • Bile Salt Export Pump (BSEP) : Inhibition of BSEP has been linked to drug-induced liver injury; thus, understanding TC-GUDPK's interaction with this pump is vital for assessing drug safety profiles .

Microbiota Interaction

Recent studies have explored how gut microbiota can metabolize conjugated bile acids like TC-GUDPK into unconjugated forms through bacterial bile salt hydrolase activity. This transformation impacts the overall bile acid pool and can influence metabolic health .

Properties

CAS No.

75672-43-4

Molecular Formula

C₃₁H₄₉K₂NO₁₃S

Molecular Weight

753.98

Synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7α,12α)-7,12-Dihydroxy-24-oxo-24-[(2-sulfoethyl)amino]cholan-3-yl, Dipotassium Salt

Origin of Product

United States

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